2-Methylpentan-2-yl 4-nitrobenzoate 2-Methylpentan-2-yl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 68001-66-1
VCID: VC20529751
InChI: InChI=1S/C13H17NO4/c1-4-9-13(2,3)18-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,4,9H2,1-3H3
SMILES:
Molecular Formula: C13H17NO4
Molecular Weight: 251.28 g/mol

2-Methylpentan-2-yl 4-nitrobenzoate

CAS No.: 68001-66-1

Cat. No.: VC20529751

Molecular Formula: C13H17NO4

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

2-Methylpentan-2-yl 4-nitrobenzoate - 68001-66-1

Specification

CAS No. 68001-66-1
Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
IUPAC Name 2-methylpentan-2-yl 4-nitrobenzoate
Standard InChI InChI=1S/C13H17NO4/c1-4-9-13(2,3)18-12(15)10-5-7-11(8-6-10)14(16)17/h5-8H,4,9H2,1-3H3
Standard InChI Key UENNBMDLAPCFCW-UHFFFAOYSA-N
Canonical SMILES CCCC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methylpentan-2-yl 4-nitrobenzoate consists of a 4-nitrobenzoate moiety esterified with 2-methylpentan-2-ol. The nitro group at the para position of the benzene ring introduces strong electron-withdrawing effects, influencing the compound’s reactivity and stability . The ester functional group (R-O-CO-R’\text{R-O-CO-R'}) contributes to its solubility in polar organic solvents such as methanol and dichloromethane .

The compound’s canonical SMILES notation is CCCC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]\text{CCCC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]}, and its InChIKey is UENNBMDLAPCFCW-UHFFFAOYSA-N\text{UENNBMDLAPCFCW-UHFFFAOYSA-N}. These identifiers confirm the branched alkyl chain and nitro-substituted aromatic system.

Physical and Thermodynamic Properties

Key physical properties of 2-methylpentan-2-yl 4-nitrobenzoate are summarized below:

PropertyValueSource Citation
Molecular Weight251.28 g/mol
Melting Point74.0–78.0 °C
Boiling Point315.4 °C (predicted)
Density1.133 g/cm³
Refractive Index1.522
LogP (Partition Coefficient)3.85
Topological Polar Surface Area72.1 Ų

The compound’s relatively high LogP value indicates lipophilicity, suggesting potential membrane permeability in biological systems . Its solubility profile favors organic solvents, with limited solubility in aqueous media.

Synthesis and Optimization

Conventional Esterification Methods

The synthesis of 2-methylpentan-2-yl 4-nitrobenzoate typically involves acid-catalyzed esterification. A common protocol reacts 4-nitrobenzoic acid with 2-methylpentan-2-ol in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds via nucleophilic acyl substitution:

4-Nitrobenzoic acid + 2-Methylpentan-2-olH2SO42-Methylpentan-2-yl 4-nitrobenzoate + H2O\text{4-Nitrobenzoic acid + 2-Methylpentan-2-ol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2-Methylpentan-2-yl 4-nitrobenzoate + H}_2\text{O}

This method yields moderate to high purity products but requires careful temperature control to avoid side reactions such as nitration or oxidation.

Advanced Catalytic Approaches

Modern synthetic protocols employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) to enhance efficiency . For example, a procedure adapted from silver-catalyzed Meerwein arylation involves:

  • Dissolving 4-nitrobenzoic acid and 2-methylpentan-2-ol in dichloromethane.

  • Adding EDCI and DMAP to facilitate the coupling reaction.

  • Stirring at room temperature for 6 hours, followed by aqueous workup .

This method minimizes side products and improves yields compared to traditional acid catalysis .

Chemical Reactivity and Derivative Formation

Electrophilic Aromatic Substitution

The nitro group activates the benzene ring toward electrophilic substitution at the meta position. Halogenation reactions using Cl2\text{Cl}_2 or Br2\text{Br}_2 in the presence of Lewis acids like FeCl3\text{FeCl}_3 yield halogenated derivatives. For instance:

2-Methylpentan-2-yl 4-nitrobenzoateFeCl3Cl22-Methylpentan-2-yl 3-chloro-4-nitrobenzoate\text{2-Methylpentan-2-yl 4-nitrobenzoate} \xrightarrow[\text{FeCl}_3]{\text{Cl}_2} \text{2-Methylpentan-2-yl 3-chloro-4-nitrobenzoate}

Such derivatives are valuable intermediates in pharmaceutical synthesis.

Reduction Reactions

Catalytic hydrogenation of the nitro group to an amine (-NH2\text{-NH}_2) using H2/Pd-C\text{H}_2/\text{Pd-C} produces 2-methylpentan-2-yl 4-aminobenzoate, a precursor for azo dyes and analgesics:

2-Methylpentan-2-yl 4-nitrobenzoateH2/Pd-C2-Methylpentan-2-yl 4-aminobenzoate\text{2-Methylpentan-2-yl 4-nitrobenzoate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{2-Methylpentan-2-yl 4-aminobenzoate}

Biological Activity and Research Gaps

Cytotoxicity Screening

Preliminary assays on human cancer cell lines (e.g., HeLa, MCF-7) reveal IC₅₀ values >100 µM, suggesting low inherent cytotoxicity . Structural optimization, such as introducing fluorine atoms, could enhance potency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator